1-Benzoxepin-5(2H)-one, 3,4-dihydro-7-methyl-4-(piperidinomethyl)-, hydrochloride
CAS No.: 96401-68-2
Cat. No.: VC18473087
Molecular Formula: C17H24ClNO2
Molecular Weight: 309.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 96401-68-2 |
|---|---|
| Molecular Formula | C17H24ClNO2 |
| Molecular Weight | 309.8 g/mol |
| IUPAC Name | 7-methyl-4-(piperidin-1-ium-1-ylmethyl)-3,4-dihydro-2H-1-benzoxepin-5-one;chloride |
| Standard InChI | InChI=1S/C17H23NO2.ClH/c1-13-5-6-16-15(11-13)17(19)14(7-10-20-16)12-18-8-3-2-4-9-18;/h5-6,11,14H,2-4,7-10,12H2,1H3;1H |
| Standard InChI Key | HXVSRHFBERGWGN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)OCCC(C2=O)C[NH+]3CCCCC3.[Cl-] |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
The compound belongs to the benzoxepin family, a class of bicyclic structures featuring a seven-membered oxepine ring fused to a benzene ring. The benzoxepin core in this molecule is substituted at the 7-position with a methyl group and at the 4-position with a piperidinomethyl moiety, which is protonated and paired with a chloride counterion . The piperidine ring introduces basicity, enhancing solubility in aqueous media and enabling interactions with biological targets.
Molecular Formula and Weight
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Molecular Formula: C₁₇H₂₄ClNO₂
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Molecular Weight: 309.8 g/mol
The formula accounts for the benzoxepin backbone (C₁₀H₁₀O₂), piperidinomethyl group (C₆H₁₂N), methyl substituent (CH₃), and hydrochloride (HCl).
Spectroscopic and Structural Data
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Canonical SMILES: CC1=CC2=C(C=C1)OCCC(C2=O)C[NH+]3CCCCC3.[Cl-]
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InChIKey: HXVSRHFBERGWGN-UHFFFAOYSA-N
The SMILES string highlights the oxepinone ring (OCCC(C=O)), methyl group (CC1), and quaternized piperidine nitrogen ([NH+]3CCCCC3).
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of benzoxepin derivatives typically involves multistep organic reactions. For this compound, key steps likely include:
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Cyclization: Formation of the benzoxepin ring via acid- or base-catalyzed condensation of phenolic precursors with allylic alcohols.
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Functionalization: Introduction of the piperidinomethyl group through nucleophilic substitution or reductive amination .
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Salt Formation: Protonation of the piperidine nitrogen with hydrochloric acid to yield the hydrochloride salt.
A related one-pot synthesis method for 5-amino-2,5-dihydro-1-benzoxepines, reported by J. Org. Chem., employs an Overman rearrangement followed by ring-closing metathesis (RCM) . While this approach targets amino-substituted analogs, it demonstrates the feasibility of modular strategies for benzoxepine functionalization.
Reaction Optimization
Challenges in synthesis include:
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Steric hindrance from the methyl and piperidinomethyl groups, requiring tailored catalysts (e.g., Grubbs II for RCM) .
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Acid sensitivity of intermediates, necessitating neutral alumina during purification .
Research Applications and Preclinical Findings
Medicinal Chemistry
Benzoxepin derivatives are explored as lead compounds for:
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Central Nervous System (CNS) Disorders: Potential anxiolytics or antidepressants due to GPCR interactions.
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Metabolic Diseases: ACAT inhibition could reduce cholesterol esterification, as seen in related compounds .
Experimental Data
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In Vitro Studies: Limited data exist for this specific compound, but analogs show IC₅₀ values in the low micromolar range for ACAT .
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ADME Properties: The hydrochloride salt improves aqueous solubility, favoring oral bioavailability.
| Property | Value | Source |
|---|---|---|
| CAS No. | 96401-68-2 | |
| Molecular Weight | 309.8 g/mol | |
| IUPAC Name | 7-methyl-4-(piperidin-1-ium-1-ylmethyl)-3,4-dihydro-2H-1-benzoxepin-5-one; chloride | |
| Solubility | Soluble in polar solvents (e.g., DMSO, water) |
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